molecular formula C10H10N4O B13296492 2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13296492
M. Wt: 202.21 g/mol
InChI Key: RYOMCKNUVYJGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 3,5-dimethylpyrazole moiety and at the 5-position with a carbaldehyde group. This structure combines aromatic nitrogen-rich rings with a reactive aldehyde functionality, making it a versatile intermediate in medicinal chemistry, coordination chemistry, and materials science. Its synthesis typically involves condensation reactions between pyrazole derivatives and pyrimidine precursors under acidic or catalytic conditions .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H10N4O/c1-7-3-8(2)14(13-7)10-11-4-9(6-15)5-12-10/h3-6H,1-2H3

InChI Key

RYOMCKNUVYJGCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)C=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core with Aldehyde Functionality

  • Starting Materials: 2,4-dichloropyrimidine or substituted pyrimidinones are commonly used as precursors.
  • Selective Functionalization: The 5-position aldehyde can be introduced by oxidation of corresponding alcohol intermediates or via formylation reactions.
  • Example Procedure: Reduction of ethyl 5-chloropyrimidine-2-carboxylate to the corresponding alcohol using sodium borohydride, followed by oxidation with Dess–Martin periodinane to yield the aldehyde at the 5-position (yield ~46%).

Preparation of the 3,5-Dimethyl-1H-Pyrazole Moiety

  • Synthesis: 3,5-dimethylpyrazole is typically prepared by condensation of hydrazine with 2,4-pentanedione or similar β-diketones.
  • Functionalization: The pyrazole nitrogen is available for nucleophilic substitution or coupling reactions.

Coupling of Pyrazole to Pyrimidine

  • Nucleophilic Substitution: The pyrazole nitrogen acts as a nucleophile to displace a leaving group (e.g., chlorine) at the 2-position of the pyrimidine ring.
  • Conditions: Reactions are often carried out in polar aprotic solvents such as DMF or DMSO, sometimes in the presence of a base like potassium carbonate, at room temperature or slightly elevated temperatures.
  • Yields: Similar substitution reactions report yields ranging from 60% to over 90%, depending on conditions and substrates.

Representative Synthetic Route (Hypothetical Based on Analogous Literature)

Step Reaction Reagents/Conditions Yield (%) Notes
1 Synthesis of 5-chloropyrimidine-2-carboxylate Cyclization of ethyl benzoylacetate with urea; chlorination with POCl3 70-80 Precursor for nucleophilic substitution
2 Reduction of ester to alcohol NaBH4 in methanol ~99 Prepares for oxidation to aldehyde
3 Oxidation of alcohol to aldehyde Dess–Martin periodinane ~46 Introduces aldehyde at 5-position
4 Nucleophilic substitution with 3,5-dimethylpyrazole 3,5-dimethylpyrazole, K2CO3, DMF, rt 60-90 Attaches pyrazole to pyrimidine at 2-position

This route is adapted from methods used for similar pyrazolylpyrimidine derivatives.

Alternative Approaches and Variations

  • Multi-step Condensation: Some syntheses start from 5-amino-3-methylpyrazole condensed with β-ketoesters to form pyrazolopyrimidine intermediates, which are then selectively chlorinated and functionalized.
  • Suzuki and Buchwald-Hartwig Couplings: For related compounds, palladium-catalyzed cross-coupling reactions have been employed to attach pyrazole rings to pyrimidine cores, though less common for aldehyde-substituted pyrimidines.
  • Hydrazine Cyclocondensation: Hydrazine derivatives of pyrimidinones react with 1,3-dicarbonyl compounds to form pyrazole rings fused or attached to pyrimidine cores.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Advantages Limitations
Nucleophilic substitution of 2-chloropyrimidine aldehyde 5-chloropyrimidine-2-aldehyde, 3,5-dimethylpyrazole SNAr reaction with base in DMF Straightforward, good yields Requires preparation of pyrimidine aldehyde precursor
Multi-step condensation and chlorination Aminopyrazole derivatives, β-ketoesters Cyclization, chlorination, substitution Access to diverse derivatives Multi-step, moderate overall yields
Cross-coupling reactions (Suzuki/Buchwald-Hartwig) Halopyrimidine, pyrazole boronic acids or amines Pd-catalyzed coupling High selectivity, functional group tolerance Requires expensive catalysts, less common for aldehyde pyrimidines

Research Findings and Notes

  • The aldehyde functionality at the 5-position is typically introduced late in the synthesis to avoid side reactions.
  • The 3,5-dimethyl substitution on the pyrazole ring influences nucleophilicity and steric factors, affecting coupling efficiency.
  • Oxidation methods such as Dess–Martin periodinane provide mild and selective conversion of alcohols to aldehydes.
  • The compound serves as a versatile intermediate for further derivatization in medicinal chemistry, particularly for drug design involving pyrazolylpyrimidine scaffolds.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes controlled oxidation to carboxylic acids:
Example pathway :
R-CHOKMnO4,acidic conditionsR-COOH\text{R-CHO} \xrightarrow{KMnO_4, \text{acidic conditions}} \text{R-COOH}

Key characteristics:

  • Requires acidic or neutral conditions to avoid decomposition of the pyrazole ring

  • Yields depend on solvent polarity (polar aprotic solvents preferred)

Nucleophilic Additions

The aldehyde participates in condensation reactions with various nucleophiles:

Reaction Partner Product Application
HydrazinesHydrazonesAntitubercular agents
HydroxylamineOximesCytotoxicity studies
Grignard reagentsSecondary alcoholsChiral center formation

Mechanistic insight :
The electron-deficient aldehyde carbon (δ+ = 0.78) facilitates nucleophilic attack, while the pyrazole nitrogen (pKa ≈ 4.2) stabilizes transition states through hydrogen bonding .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

Pyrazolo[1,5-a]pyrimidine synthesis :
2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carbaldehyde+β-dicarbonyl compoundsAcOHFused tricyclic systems\text{2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carbaldehyde} + \beta\text{-dicarbonyl compounds} \xrightarrow{\text{AcOH}} \text{Fused tricyclic systems}

Key parameters:

  • Temperature range: 80-120°C

  • Yields: 65-89% depending on substituents

  • Products show enhanced π-π stacking for material science applications

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

Reaction Type Conditions Substituent Position
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O (4:1)C5 (pyrimidine)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N1 (pyrazole)

Notable example :
Arylation at C5 improves antimycobacterial activity (MIC = 0.78 μg/mL against M. tuberculosis H37Ra) .

Biological Activity Modulation

Structural modifications directly correlate with pharmacological effects:

Derivative Modification Biological Effect Reference
Oxime etherAldehyde → oxime3× increased cytotoxicity (HeLa cells)
HydrazoneAldehyde → hydrazone90% Mtb inhibition at 10 μM
Carboxylic acidAldehyde → COOHImproved aqueous solubility (4.7 mg/mL)

Stability and Reaction Optimization

Critical factors influencing reactivity:

pH sensitivity :

  • Stable in pH 5-7 range

  • Degrades via pyrazole ring opening at pH <3 or >9

Temperature effects :

  • Optimal reaction window: 25-80°C

  • Above 100°C: Aldehyde decarbonylation observed

Solvent selection :

Solvent Reaction Efficiency
DCMHigh selectivity for nucleophilic additions
DMFPreferred for cross-couplings
EthanolBest for cyclocondensations

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
  • Core : Pyrimidine (6-membered ring with two nitrogen atoms).
  • Substituents :
    • 2-position: 3,5-Dimethylpyrazole (5-membered ring with two methyl groups).
    • 5-position: Carbaldehyde (-CHO).
Analogues from and

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one (Compound 12)

  • Core : Imidazolone (5-membered ring with two nitrogen atoms and a ketone).
  • Substituents :
  • 2-position: 3,5-Dimethylpyrazole.
  • 4,4-diphenyl groups.

4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-

  • Core : Piperidine (6-membered amine ring).
  • Substituents :
  • Acetyl group linked to 3,5-dimethylpyrazole.
  • Carboxamide at the 4-position.

7-(2-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic Acid

  • Core : Triazolo-pyrimidine (fused 5- and 6-membered rings with three nitrogen atoms).
  • Substituents :
  • 2-Fluorophenyl group.
  • Carboxylic acid at the 5-position.

Key Differences :

  • The target compound’s pyrimidine core and carbaldehyde group distinguish it from imidazolone (Compound 12) and piperidine-based analogues.
  • The presence of a fluorophenyl group in triazolo-pyrimidine derivatives introduces electronic effects (e.g., electron-withdrawing) absent in the target compound .

Physical and Spectral Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Features (DMSO-d₆)
Target compound Not reported ~1700 (aldehyde) Pyrimidine H, pyrazole CH3, CHO proton
Compound 12 220 1724 (imidazolone) Aromatic protons, NH at δ 10.2
4-Piperidinecarboxamide analogue N/A ~1650 (amide) Piperidine CH₂, acetyl CH₃

Key Observations :

  • The carbaldehyde group in the target compound exhibits a distinct C=O stretch (~1700 cm⁻¹), differentiating it from amides (~1650 cm⁻¹) and ketones (1724 cm⁻¹) .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and related research findings of this compound, emphasizing its pharmacological properties and therapeutic potentials.

The compound's structure features a pyrimidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The chemical formula is C10H10N4OC_{10}H_{10}N_{4}O with a molecular weight of 206.22 g/mol. Its synthesis often involves multi-step reactions that yield derivatives with enhanced biological efficacy.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of derivatives related to this compound. For instance, compounds derived from this scaffold have demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ). In a study involving intraperitoneal administration in mice, effective doses (ED50) ranged from 24 mg/kg to 44 mg/kg, showing activity superior to ethosuximide but less than diazepam .

Anti-inflammatory Properties

The pyrazole derivatives have also been evaluated for their anti-inflammatory effects. A series of compounds demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some exhibiting selectivity indices that suggest potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain derivatives showed IC50 values comparable to diclofenac sodium, indicating promising anti-inflammatory activity .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer properties. These compounds have shown efficacy against various cancer cell lines, including HeLa and L929 cells. Their mechanism often involves the inhibition of specific protein targets associated with tumor growth and proliferation .

Study 1: Neurotropic Activity

A study evaluated the neurotropic activity of several pyrazolo[1,5-a]pyrimidines, including this compound. The compounds were tested for their ability to modulate neurotransmitter systems and exhibited significant sedative and anxiolytic effects in animal models .

Table 1: Summary of Biological Activities

Activity TypeEffective Dose (ED50)Reference
Anticonvulsant24 - 44 mg/kg
Anti-inflammatoryIC50 comparable to diclofenac
AnticancerEffective against HeLa cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via sequential coupling and formylation reactions. For example, 5-bromo-2-iodopyrimidine can undergo Sonogashira coupling with tert-butyldimethylsilylacetylene, followed by desilylation and formylation using Vilsmeier-Haack conditions. Recrystallization from solvent mixtures (e.g., cumene/ethyl acetate) ensures high purity and single-crystal formation for structural validation . Key steps include monitoring reaction progress via TLC and optimizing solvent ratios to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent positions. For example, the aldehyde proton appears as a singlet near δ 10.0 ppm.
  • X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves spatial orientation of the pyrimidine and pyrazole rings, confirming the planar geometry and hydrogen-bonding interactions critical for reactivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 229.0984).

Advanced Research Questions

Q. How does the prochiral aldehyde group in this compound enable enantioselective C–C bond formation?

  • Methodological Answer : The aldehyde's planar geometry and electron-deficient pyrimidine ring facilitate nucleophilic additions. For example, diisopropylzinc addition to the aldehyde yields chiral 5-pyrimidyl alkanols with >90% enantiomeric excess (ee) under asymmetric autocatalysis. The reaction exploits the oriented prochirality of the aldehyde, as confirmed by single-crystal X-ray analysis of intermediates . Optimizing reaction conditions (e.g., temperature, solvent polarity) enhances stereoselectivity.

Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) models predict transition-state geometries and charge distribution on the pyrimidine ring, explaining regioselectivity in nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., THF) reveal solvation effects on aldehyde reactivity and aggregation behavior.
  • Docking Studies : Used to predict binding affinities with enzymes (e.g., oxidoreductases) for biocatalytic applications .

Q. How do structural modifications (e.g., pyrazole substituents) influence the compound's biological activity?

  • Methodological Answer : Systematic SAR studies involve:

  • Synthetic Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) at the pyrazole 3-position alters electrophilicity.
  • Biological Assays : Testing against cancer cell lines (e.g., MCF-7) via MTT assays identifies enhanced cytotoxicity with bulkier substituents.
  • Stability Profiling : HPLC monitors degradation under physiological pH (e.g., PBS buffer) to optimize pharmacokinetics .

Critical Analysis of Contradictions

  • Crystallographic vs. Computational Data : X-ray structures confirm planar geometry, while DFT models suggest slight puckering in solvated states. This discrepancy highlights the need for hybrid experimental-computational validation.
  • Synthetic Yields : Recrystallization improves purity but reduces yields (e.g., 85% vs. 95% crude). Researchers must balance purity requirements with scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.